molecular formula C16H12N2O B12544424 N-(2-Nitrosophenyl)naphthalen-2-amine CAS No. 144441-83-8

N-(2-Nitrosophenyl)naphthalen-2-amine

Cat. No.: B12544424
CAS No.: 144441-83-8
M. Wt: 248.28 g/mol
InChI Key: AXROFWAPSYXWHG-UHFFFAOYSA-N
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Description

N-(2-Nitrosophenyl)naphthalen-2-amine is an organic compound with the molecular formula C16H12N2O It is a derivative of naphthalen-2-amine, where a nitroso group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrosophenyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with nitrosating agents. One common method is the reaction of naphthalen-2-amine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrosophenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates
N-(2-Nitrosophenyl)naphthalen-2-amine serves as a critical intermediate in the synthesis of various organic compounds. It can participate in reactions that yield benzoquinoline derivatives when reacted with naphthalen-2-amine, showcasing its versatility in forming complex structures . Additionally, it has been utilized in synthesizing functionalized compounds through condensation reactions, highlighting its role as a building block in organic chemistry .

Dye Manufacturing
The compound is also employed in the production of dyes and pigments. Its derivatives are integral to the dye industry, particularly in creating vibrant colors for textiles and plastics. The synthesis of azo dyes often involves compounds like this compound due to their reactive nitroso group .

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of naphthylamine exhibit significant antimicrobial activity. This compound analogs have been synthesized to evaluate their efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity
There is growing evidence suggesting that this compound and its derivatives possess antitumor properties. Investigations into their mechanism of action have revealed that they can induce apoptosis in cancer cells, providing a basis for their use in cancer therapy . The structural features of naphthalene derivatives contribute to their biological activity, enhancing their potential as therapeutic agents.

Toxicological Studies

Biomarkers for Exposure Assessment
this compound has been studied as a biomarker for exposure to nitrosamines and related compounds. Its presence in biological samples can indicate exposure to hazardous environments, such as those found in certain industrial settings . For instance, studies have linked urinary concentrations of related compounds to occupational exposure among workers handling aromatic amines, underscoring the importance of monitoring these substances for health assessments .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Organic Synthesis Demonstrated utility as an intermediate for synthesizing complex organic compounds.
Antimicrobial Activity Showed significant inhibition against various bacteria and fungi.
Antitumor Activity Induced apoptosis in cancer cell lines, suggesting potential therapeutic uses.
Toxicological Marker Identified as a biomarker for exposure assessment among industrial workers.

Mechanism of Action

The mechanism of action of N-(2-Nitrosophenyl)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Nitrosophenyl)naphthalen-2-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

144441-83-8

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-(2-nitrosophenyl)naphthalen-2-amine

InChI

InChI=1S/C16H12N2O/c19-18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H

InChI Key

AXROFWAPSYXWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3N=O

Origin of Product

United States

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